molecular formula C20H41NaO4S B1323366 Sodium 2-octyldodecyl sulphate CAS No. 78204-54-3

Sodium 2-octyldodecyl sulphate

Cat. No.: B1323366
CAS No.: 78204-54-3
M. Wt: 400.6 g/mol
InChI Key: YVYSGBVJJBSTII-UHFFFAOYSA-M
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Description

Sodium 2-octyldodecyl sulphate is an anionic surfactant with the molecular formula C20H41NaO4S and a molecular weight of 400.6 g/mol. It is widely used in various industries, including pharmaceuticals, cosmetics, and food processing, due to its excellent emulsifying and foaming properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-octyldodecyl sulphate is typically synthesized through the sulfation of 2-octyldodecanol followed by neutralization with sodium hydroxide. The reaction involves the following steps:

    Sulfation: 2-octyldodecanol is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form the corresponding sulfate ester.

    Neutralization: The sulfate ester is then neutralized with sodium hydroxide (NaOH) to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where the sulfation and neutralization steps are carried out in large reactors. The product is then purified and dried to obtain the final surfactant .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-octyldodecyl sulphate primarily undergoes reactions typical of surfactants, including:

    Hydrolysis: In acidic or basic conditions, it can hydrolyze to form 2-octyldodecanol and sodium sulfate.

    Oxidation: It can be oxidized to form sulfonic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to hydrolyze this compound.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

Major Products:

    Hydrolysis: 2-octyldodecanol and sodium sulfate.

    Oxidation: Sulfonic acids.

Scientific Research Applications

Sodium 2-octyldodecyl sulphate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and micelle formation.

    Biology: It is employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.

    Medicine: It is used in pharmaceutical formulations as an emulsifying agent and in drug delivery systems.

    Industry: It is widely used in the production of personal care products, detergents, and cleaning agents.

Mechanism of Action

Sodium 2-octyldodecyl sulphate exerts its effects through its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic molecules. This property enables it to disrupt cell membranes, solubilize proteins, and form micelles. The molecular targets include lipid bilayers and protein structures, leading to cell lysis and protein denaturation .

Comparison with Similar Compounds

    Sodium dodecyl sulfate (SDS): A widely used anionic surfactant with similar properties but a shorter alkyl chain.

    Sodium tetradecyl sulfate: Another anionic surfactant with a slightly longer alkyl chain than SDS.

Uniqueness: Sodium 2-octyldodecyl sulphate is unique due to its branched alkyl chain, which provides enhanced emulsifying and foaming properties compared to straight-chain surfactants like SDS . This makes it particularly effective in applications requiring high-performance surfactants.

Properties

IUPAC Name

sodium;2-octyldodecyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O4S.Na/c1-3-5-7-9-11-12-14-16-18-20(19-24-25(21,22)23)17-15-13-10-8-6-4-2;/h20H,3-19H2,1-2H3,(H,21,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYSGBVJJBSTII-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20999442
Record name Sodium 2-octyldodecyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78204-54-3
Record name Sodium 2-octyldodecyl sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078204543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-octyldodecyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-octyldodecyl sulphate
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